molecular formula C6H8N4O4 B000806 Ronidazole CAS No. 7681-76-7

Ronidazole

Cat. No.: B000806
CAS No.: 7681-76-7
M. Wt: 200.15 g/mol
InChI Key: PQFRTXSWDXZRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ronidazole is a carbamate ester that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl and (carbamoyloxy)methyl groups, respectively. An antiprotozoal agent, it is used in veterinary medicine for the treatment of histomoniasis and swine dysentery. It has a role as an antiprotozoal drug and an antiparasitic agent. It is a member of imidazoles, a carbamate ester and a C-nitro compound.
Antiprotozoal and antimicrobial agent used mainly in veterinary practice.

Properties

IUPAC Name

(1-methyl-5-nitroimidazol-2-yl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045400
Record name Ronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-76-7
Record name 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7681-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ronidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ronidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ronidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ronidazole
Reactant of Route 2
Reactant of Route 2
Ronidazole
Reactant of Route 3
Reactant of Route 3
Ronidazole
Reactant of Route 4
Reactant of Route 4
Ronidazole
Reactant of Route 5
Reactant of Route 5
Ronidazole
Reactant of Route 6
Reactant of Route 6
Ronidazole
Customer
Q & A

Q1: How does Ronidazole exert its antiprotozoal activity?

A: this compound, a 5-nitroimidazole, functions as a prodrug. Under anaerobic conditions, it undergoes reductive activation by microbial enzymes like nitroreductase. This reduction generates a cytotoxic nitro radical anion. This radical interacts with crucial biomolecules within the microbe, such as DNA, leading to damage and ultimately cell death. [, ]

Q2: this compound is known for its efficacy against Tritrichomonas foetus. What makes it particularly effective against this parasite?

A: Tritrichomonas foetus thrives in anaerobic environments, like the feline colon. This makes it susceptible to this compound's anaerobic activation and subsequent cytotoxic effects. [, ]

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C7H9N3O4, and its molecular weight is 203.17 g/mol. []

Q4: What is the preferred formulation for administering this compound to cats, and why?

A4: Capsules are the favored dosage form for this compound in cats for several reasons:

  1. Taste Masking: Capsules effectively mask the extremely bitter taste of this compound. [, ]
  2. Accurate Dosing: Capsules ensure precise dosing, minimizing the risk of neurotoxicity associated with higher doses. [, ]
  3. Guaranteed Ingestion: Capsules increase owner confidence that the cat has ingested the entire dose. [, ]

Q5: What strategies have been explored to improve this compound delivery and what are the benefits?

A: Guar gum-coated capsules have been investigated as a means to achieve delayed release of this compound. This formulation resulted in a delayed peak plasma concentration in cats, potentially improving drug efficacy and tolerability. []

Q6: What is the bioavailability of this compound after oral administration in sheep?

A: Oral bioavailability of this compound is extremely low in sheep, ranging from 2.6% to 6.0%. This is attributed to significant metabolism by ruminal microorganisms before the drug reaches systemic circulation. []

Q7: Does the presence of Tritrichomonas foetus infection alter this compound pharmacokinetics in cats?

A: Pharmacokinetic studies in cats have not revealed significant differences in this compound absorption, distribution, metabolism, or excretion between healthy cats and those infected with T. foetus. []

Q8: What is the half-life of this compound in cats?

A: this compound exhibits a relatively long half-life of approximately 10.5 hours in cats. This finding supports the recommendation for once-daily dosing. []

Q9: Has this compound proven effective against Tritrichomonas foetus in clinical settings?

A: Yes. Multiple studies demonstrate that this compound effectively resolves diarrhea and eradicates T. foetus infections in cats. [, , , , , ]

Q10: Is this compound effective against Giardia infections in dogs?

A: Studies suggest that this compound, combined with strict hygiene practices, can effectively reduce Giardia cyst excretion in dogs. This highlights its potential as an alternative treatment for canine giardiosis. []

Q11: Are there alternative applications of this compound in research?

A: this compound has been successfully used for controlled cell ablation in Drosophila research. By pairing it with the enzyme nitroreductase, researchers can induce cell death in a spatially and temporally controlled manner. []

Q12: Has this compound been investigated for its efficacy against Cochlosoma infections?

A: Yes, studies in finches infected with Cochlosoma anatis-like organisms have shown that this compound effectively eliminates the infection. []

Q13: Can this compound be used to treat Tritrichomonas muris infections in laboratory mice?

A: A study demonstrated that a combination of this compound treatment and limited culling successfully eliminated T. muris infection in a rack of research mice. []

Q14: Is there evidence of this compound resistance in Tritrichomonas foetus?

A: Yes, there are documented cases of both in vivo treatment failures and in vitro resistance of T. foetus to this compound, suggesting the emergence of resistant strains. []

Q15: Is there cross-resistance between this compound and other nitroimidazoles?

A: The documented resistance to this compound, coupled with existing concerns regarding metthis compound and tinidazole resistance in T. foetus, suggests a high probability of cross-resistance among 5-nitroimidazole drugs. []

Q16: What are the implications of nitroimidazole cross-resistance in T. foetus?

A: The potential for cross-resistance among nitroimidazoles raises concerns about treatment options for feline trichomoniasis, especially considering the limited availability of alternative effective drugs. []

Q17: Are there any reported side effects of this compound in cats?

A: Yes, this compound can cause reversible neurotoxicity in cats. Signs include nystagmus, ataxia, and behavioral changes. The neurotoxicity is considered dose-dependent. [, , ]

Q18: What analytical techniques are used to determine this compound concentrations in various matrices?

A18: Several analytical methods have been developed to detect and quantify this compound, primarily relying on:

  • HPLC (High-Performance Liquid Chromatography): This technique is often coupled with UV detection or mass spectrometry for sensitive and specific analysis. [, , , , ]
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is widely used for trace analysis of this compound and its metabolites in various matrices, including food products, animal tissues, and environmental samples. [, , , , , , , , , , ]

Q19: What are the limitations of using metthis compound to treat Tritrichomonas foetus infections in cats?

A: Metthis compound often shows limited clinical success against T. foetus infections in cats, likely due to factors like in vivo drug distribution and pharmacokinetics rather than inherent resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.